molecular formula C19H30N4O B6112977 N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide

N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide

Cat. No. B6112977
M. Wt: 330.5 g/mol
InChI Key: VXOPCPCHRBLASV-UHFFFAOYSA-N
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Description

N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It has been extensively studied for its potential in treating various neurological disorders, including epilepsy, addiction, and anxiety.

Mechanism of Action

N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide increases the levels of GABA, a neurotransmitter that plays a key role in regulating neuronal excitability and reducing anxiety.
Biochemical and Physiological Effects:
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide has been shown to increase GABA levels in the brain, which can help to reduce seizures and alleviate symptoms of anxiety and addiction. It has also been shown to have neuroprotective effects, protecting against neuronal damage and cell death in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide has several advantages for use in lab experiments, including its high potency and selectivity for GABA aminotransferase. However, it also has some limitations, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several potential future directions for research on N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide, including:
1. Further studies to elucidate the mechanism of action of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide and its effects on GABAergic neurotransmission.
2. Development of new analogs of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide with improved pharmacokinetic properties and therapeutic potential.
3. Clinical trials to evaluate the safety and efficacy of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide in treating epilepsy, addiction, and anxiety.
4. Studies to investigate the potential use of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide in combination with other drugs or therapies for enhanced therapeutic effects.
5. Development of new methods for synthesizing and handling N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide to improve its accessibility and reduce costs.
In conclusion, N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide is a promising compound with potential therapeutic applications in the treatment of neurological disorders. Further research is needed to fully understand its mechanisms of action and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide can be synthesized through a multi-step process involving the reaction of 2-pyrazinecarboxylic acid with cyclohexylmethylamine, followed by the addition of piperidine and acetic anhydride to form the final product.

Scientific Research Applications

N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide has been widely studied for its potential therapeutic applications in the treatment of epilepsy, addiction, and anxiety. In preclinical studies, N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide has been shown to increase GABA levels in the brain, which can help to reduce seizures and alleviate symptoms of anxiety and addiction.

properties

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-pyrazin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O/c24-19(9-8-17-13-20-10-11-21-17)22-18-7-4-12-23(15-18)14-16-5-2-1-3-6-16/h10-11,13,16,18H,1-9,12,14-15H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOPCPCHRBLASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)NC(=O)CCC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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